molecular formula C7H11N3O B13642890 4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine-3-methanamine

4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine-3-methanamine

Cat. No.: B13642890
M. Wt: 153.18 g/mol
InChI Key: YALUUUTWKNFATQ-UHFFFAOYSA-N
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Description

{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-3-yl}methanamine is a heterocyclic compound that features a fused oxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-3-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by reduction and subsequent functionalization to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in anhydrous conditions.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxazole derivatives with various functional groups.

    Substitution: Substituted methanamine derivatives with diverse chemical properties.

Scientific Research Applications

Chemistry

In chemistry, {4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-3-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, {4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-3-yl}methanamine is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of {4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-3-yl}methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    {4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-3-yl}methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride: Similar core structure with different functional groups.

    4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridin-4-one: Contains an oxazole and pyridine ring but with different substituents.

Uniqueness

The uniqueness of {4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-3-yl}methanamine lies in its specific functional groups and the resulting chemical properties

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanamine

InChI

InChI=1S/C7H11N3O/c8-3-6-5-4-9-2-1-7(5)11-10-6/h9H,1-4,8H2

InChI Key

YALUUUTWKNFATQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1ON=C2CN

Origin of Product

United States

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